Technical Whitepaper: 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1260829-35-3) in Advanced Drug Discovery
Technical Whitepaper: 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1260829-35-3) in Advanced Drug Discovery
An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application, synthesis, and mechanistic profiling of 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one .
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1260829-35-3) is one such highly versatile heterocyclic building block[1]. Characterized by its rigid benzoxazinone core, this molecule provides precise vector control for downstream functionalization. Its strategic halogenation—a fluorine atom at C6 to modulate basicity and metabolic stability, paired with a bromine atom at C7 to serve as a cross-coupling handle—makes it an indispensable intermediate, particularly in the synthesis of novel O-GlcNAcase (OGA) inhibitors targeting neurodegenerative tauopathies[2].
Physicochemical Profiling & Structural Rationale
Understanding the physicochemical boundaries of a building block is critical for predicting its behavior in multi-step syntheses and its ultimate influence on the API's pharmacokinetic (PK) profile.
Table 1: Quantitative Physicochemical Data
| Property | Value | Strategic Implication |
| IUPAC Name | 7-bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one | Defines the bicyclic morpholinone core. |
| CAS Number | 1260829-35-3 | Registry identifier for commercial sourcing[1]. |
| Molecular Formula | C8H5BrFNO2 | High atom economy for fragment-based design. |
| Molecular Weight | 246.03 g/mol | Low molecular weight leaves ample room for API elaboration. |
| Exact Mass | 244.9488 Da | Critical for LC-MS reaction monitoring. |
| TPSA | 38.3 Ų | Excellent membrane permeability profile for CNS targets. |
| H-Bond Donors/Acceptors | 1 / 3 | Amide NH provides a critical hydrogen bond interaction point. |
Strategic Role in CNS Drug Discovery: OGA Inhibition
The most prominent modern application of CAS 1260829-35-3 is its role as a precursor in the synthesis of O-GlcNAcase (OGA) inhibitors developed by major pharmaceutical entities (e.g., Janssen Pharmaceutica)[3].
The Mechanistic Causality: In Alzheimer's Disease (AD) and Progressive Supranuclear Palsy (PSP), the hyperphosphorylation of Tau protein leads to the formation of toxic Neurofibrillary Tangles (NFTs)[2]. The OGA enzyme normally removes protective O-GlcNAc modifications from Tau. By inhibiting OGA using derivatives synthesized from this benzoxazinone scaffold, O-GlcNAcylation levels on Tau are artificially elevated. This creates steric hindrance that physically blocks kinases (like GSK-3β) from hyperphosphorylating the protein, thereby halting neurodegeneration.
Fig 1: Mechanism of Action for Benzoxazinone-derived OGA Inhibitors in Tauopathies.
De Novo Synthesis & Mechanistic Pathway
The construction of the benzoxazinone ring requires a precisely controlled two-step sequence starting from 2-amino-5-bromo-4-fluorophenol (CAS 1037364-36-5)[4].
Fig 2: Two-step synthetic workflow for CAS 1260829-35-3.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility at the bench, the following protocols are engineered with built-in causal checkpoints.
Protocol A: Synthesis of the Benzoxazinone Scaffold
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Preparation: Dissolve 2-amino-5-bromo-4-fluorophenol (1.0 eq) in anhydrous THF and add triethylamine (TEA, 1.2 eq). Cool the reaction vessel to 0 °C.
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Causality: Cooling to 0 °C establishes thermodynamic control. The highly reactive chloroacetyl chloride will selectively attack the more nucleophilic aniline nitrogen rather than the phenol oxygen, actively preventing unwanted O-acylation.
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Acylation: Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes. Stir for 2 hours while allowing the mixture to warm to room temperature.
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Solvent Exchange: Concentrate the mixture in vacuo to remove THF. Redissolve the crude α-chloroamide intermediate in anhydrous DMF.
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Cyclization: Add anhydrous K₂CO₃ (2.0 eq) and heat the suspension to 80 °C for 4 hours.
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Causality: DMF is a polar aprotic solvent that poorly solvates anions. This lack of solvation maximizes the nucleophilicity of the phenoxide ion generated by K₂CO₃, facilitating a rapid intramolecular Sₙ2 displacement of the aliphatic chloride to close the oxazine ring.
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Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum to yield the target compound.
Protocol B: Downstream Functionalization – Borane Reduction
Once the scaffold is synthesized, it is frequently reduced to the corresponding 3,4-dihydro-2H-1,4-benzoxazine (morpholine core) prior to cross-coupling. The following protocol is adapted from validated patent literature for OGA inhibitor synthesis[3].
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Preparation: Suspend 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (2.1 g, 8.53 mmol) in anhydrous THF (44 mL) under an N₂ atmosphere in a round-bottom flask equipped with a reflux condenser[3].
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Reduction: Add Borane dimethyl sulfide complex (BH₃-DMS) (1.65 mL, 17.4 mmol) dropwise at room temperature. Heat the mixture to reflux for 2 hours[3].
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Causality: BH₃-DMS is specifically selected over palladium-catalyzed hydrogenation (H₂/Pd-C) or strong hydride donors like LiAlH₄. Borane selectively reduces the amide carbonyl to an amine without risking the reductive dehalogenation of the critical aryl bromide and fluoride substituents.
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Quench: Cool the mixture to 0 °C and carefully add Methanol (12 mL) dropwise. Stir at room temperature for 1 hour[3].
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Causality: Methanol safely solvolyzes the unreacted borane and disrupts the highly stable boron-amine complex, releasing the free morpholine derivative for subsequent Boc-protection.
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References
- Janssen Pharmaceutica NV. (2021). Oga inhibitor compounds (Patent CN112292377A). Google Patents.
Sources
- 1. 560082-53-3|6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 2. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]
- 3. CN112292377A - Ogaæå¶åååç© - Google Patents [patents.google.com]
- 4. 1037364-36-5 Cas No. | 2-Amino-5-bromo-4-fluorophenol | Apollo [store.apolloscientific.co.uk]
